

Application Notes and Protocols for Inducing Resistance to IWY357 in *Plasmodium falciparum*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IWY357

Cat. No.: B15559392

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Disclaimer: **IWY357** is a novel antimalarial compound currently in early stages of development. As of the latest available information, no resistant mutants have been identified.^[1] The following protocols are therefore not based on established resistance to **IWY357** but are generalized, standard methodologies for inducing and characterizing drug resistance in *Plasmodium falciparum* *in vitro*. These methods can be adapted for new compounds like **IWY357** to investigate potential resistance mechanisms proactively.

Introduction

The emergence of drug resistance is a significant threat to the efficacy of antimalarial therapies.^{[2][3][4]} Understanding the potential for resistance to new chemical entities is a critical step in the drug development pipeline. **IWY357** is a novel, long-acting synthetic organic compound that inhibits the blood stage of malignant malaria parasites (*Plasmodium falciparum*) and is currently in preclinical or Phase 1 development.^{[5][6][7][8][9]} Reports suggest it has a novel mode of action with no cross-resistance to existing drugs.^{[1][7]}

These application notes provide detailed protocols for researchers to select for and characterize **IWY357**-resistant *P. falciparum* parasites in a laboratory setting. The primary objectives of these studies are to determine the frequency at which resistance arises and to identify the genetic basis of the resistance phenotype.

General Mechanisms of Antimalarial Resistance: Parasites have evolved various strategies to evade the action of drugs. Key mechanisms include:

- Target Modification: Mutations in the gene encoding the drug's target protein can reduce binding affinity.[3][4]
- Increased Drug Efflux: Upregulation or mutation of transporter proteins, such as P-glycoprotein homologs (e.g., PfMDR1), can pump the drug out of the parasite cell.[3][10][11]
- Altered Drug Metabolism: Parasites may enhance the metabolic detoxification of a drug.[3]
- Reduced Drug Uptake: Modifications in membrane transporters can limit the entry of the drug into the parasite.[3]
- Bypassing Metabolic Pathways: Parasites may develop alternative metabolic routes to circumvent the drug's inhibitory action.[3]

Key Experiments and Methodologies

Determination of Initial Susceptibility (IC50)

Before initiating resistance selection, the baseline sensitivity of the parent *P. falciparum* strain to **IWY357** must be accurately determined. The 50% inhibitory concentration (IC50) is a standard measure of drug susceptibility.

Protocol: Standard SYBR Green I-Based IC50 Assay

- Parasite Culture: Maintain asynchronous or tightly synchronized ring-stage *P. falciparum* cultures (e.g., 3D7, Dd2 strains) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
- Drug Preparation: Prepare a stock solution of **IWY357** in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 100x the expected IC50 down to 0.1x).
- Assay Plate Setup: Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the diluted **IWY357** to achieve the final desired concentrations. Include drug-free wells (negative control) and uninfected erythrocyte wells (background control).

- Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
- Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark for 1 hour at room temperature.
- Data Acquisition: Read the fluorescence on a microplate reader with excitation at 485 nm and emission at 530 nm.
- Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the drug-free control wells (100% growth). Plot the percentage of growth inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.

In Vitro Selection of Resistant Parasites

Inducing resistance involves exposing a large population of parasites to a specific drug concentration over a prolonged period. Two common strategies are continuous pressure and intermittent or escalating pressure.

Protocol 1: Continuous Drug Pressure This method involves maintaining a constant drug concentration, typically 2-3 times the IC₅₀ of the sensitive parent strain.

- Initiation: Start with a high-density culture of *P. falciparum* (e.g., 10⁸ to 10⁹ parasites) in a 25 cm² culture flask.
- Drug Application: Add **IWY357** to the culture medium at a constant concentration (e.g., 2x IC₅₀).
- Monitoring: Monitor parasitemia daily via Giemsa-stained thin blood smears. Initially, parasitemia will drop significantly, often below the level of detection.[\[12\]](#)
- Culture Maintenance: Change the medium and add fresh, drug-containing medium every 24-48 hours. Add fresh erythrocytes as needed to maintain a low hematocrit and prevent parasite clearance due to erythrocyte lysis.

- Recrudescence: Continue the culture for several weeks or months until parasites reappear and exhibit sustained growth in the presence of the drug. This indicates the selection of a potentially resistant population.
- Expansion and Cloning: Once the resistant population is stable, expand the culture and clone the parasites by limiting dilution to obtain a genetically homogenous resistant line for further characterization.

Protocol 2: Intermittent/Escalating Drug Pressure This method can sometimes be faster and involves applying drug pressure intermittently or in gradually increasing concentrations.

- Initiation: Start cultures as described above.
- Drug Cycling: Apply a high concentration of **IWY357** (e.g., 5-10x IC50) for a short period (48-72 hours).
- Recovery Phase: Remove the drug and allow the surviving parasite population to recover and grow back to a suitable parasitemia (e.g., >0.5%).
- Re-application: Re-apply the same or a slightly higher concentration of **IWY357**.
- Iteration: Repeat the drug-on/drug-off cycles. Gradually increase the drug concentration in subsequent cycles as parasites begin to tolerate it.
- Stabilization: Once parasites can consistently grow in a high concentration of **IWY357** (e.g., >10x the original IC50), maintain them under continuous pressure to stabilize the resistant phenotype.
- Cloning: Clone the stabilized resistant population as described previously.

Phenotypic Characterization of Resistant Lines

Once a resistant line is established and cloned, its level of resistance must be quantified.

- IC50 Shift Analysis: Perform the SYBR Green I IC50 assay (Protocol 2.1) on both the parent (sensitive) strain and the newly selected resistant clone in parallel. Calculate the Resistance Index (RI) as follows:

- $RI = IC50(\text{Resistant Clone}) / IC50(\text{Parent Strain})$
- Stability of Resistance: To determine if the resistance phenotype is stable, culture the resistant clone in the absence of **IWY357** for an extended period (e.g., 30-60 days) and then re-determine the IC50. A significant decrease in the IC50 suggests the resistance mechanism may impart a fitness cost to the parasite.

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison. The following tables provide templates with hypothetical data for inducing resistance to **IWY357**.

Table 1: Baseline Susceptibility of Parent *P. falciparum* Strain

Parameter	Value
Parasite Strain	3D7
Compound	IWY357
IC50 (nM) ± SD	1.5 ± 0.3

| Assay Method | SYBR Green I (72 hr) |

Table 2: Summary of In Vitro Resistance Selection Experiment

Parameter	Value
Selection Method	Continuous Pressure
Starting Inoculum (parasites)	5×10^8
IWY357 Selection Conc. (nM)	3.0 (2x IC50)
Time to Recrudescence (days)	85

| Resulting Line | 3D7-**IWY357-R1** |

Table 3: Phenotypic Characterization of Selected Resistant Line

Parasite Line	IC50 (nM) ± SD	Resistance Index (RI)	Stability (IC50 after 60 days drug-free)
3D7 (Parent)	1.5 ± 0.3	1.0	N/A

| 3D7-**IWY357-R1** | 48.5 ± 5.2 | 32.3 | 45.1 nM |

Genotypic Characterization (Post-Selection)

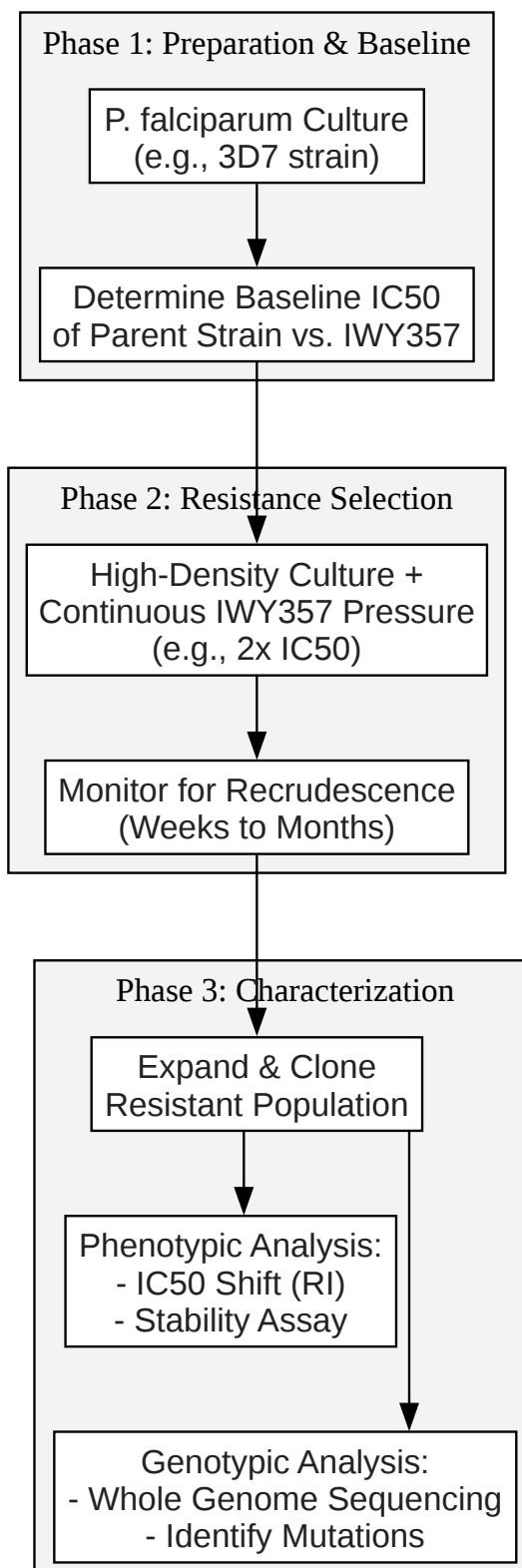
Identifying the genetic mutations responsible for resistance is crucial.

Protocol: Whole-Genome Sequencing (WGS)

- DNA Extraction: Extract high-quality genomic DNA from the parent strain and the resistant clone.
- Library Preparation & Sequencing: Prepare sequencing libraries and perform deep sequencing using a platform like Illumina.[\[13\]](#)
- Bioinformatic Analysis: Align the sequencing reads from the resistant clone to the reference genome of the parent strain. Identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs).
- Candidate Gene Identification: Focus on non-synonymous mutations in genes that are plausible resistance candidates (e.g., transporters, potential drug targets, metabolic enzymes). Known resistance genes like pfcrt, pfmdr1, k13, dhfr, and cytochrome b should be examined.[\[11\]](#)[\[13\]](#)

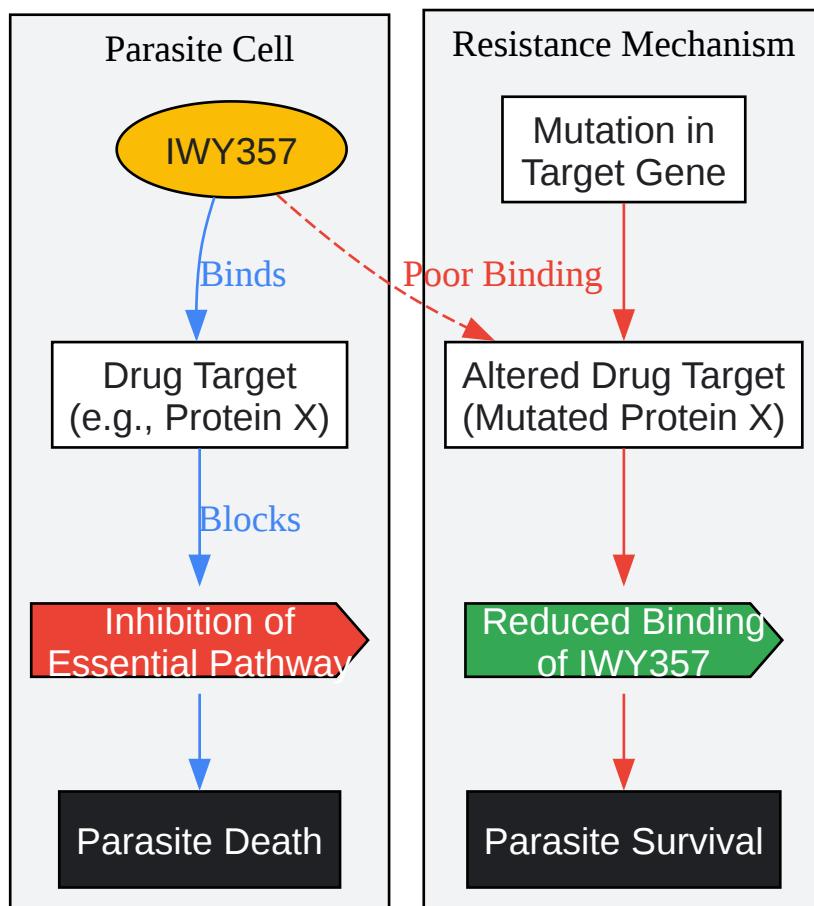
Visualizations

Experimental Workflow Diagram

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Caption: Workflow for in vitro selection and characterization of drug-resistant parasites.

Hypothetical Resistance Mechanism Pathway



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Caption: Hypothetical resistance mechanism via target protein modification.

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- To cite this document: BenchChem. [Application Notes and Protocols for Inducing Resistance to IWY357 in Plasmodium falciparum]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15559392#methods-for-inducing-resistance-to-iwy357-in-parasites>]

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